REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][C:16]1[CH:26]=[CH:25][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:18][C:17]=1[C:27]([F:30])([F:29])[F:28]>O1CCCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:15][C:16]2[CH:26]=[CH:25][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:18][C:17]=2[C:27]([F:28])([F:30])[F:29])[CH2:4][CH2:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C(=O)OCC)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
mechanical stirring within 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued at room temperature for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The obtained suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by medium pressure chromatography (290 g silica gel, gradient
|
Type
|
WAIT
|
Details
|
TBME to EtOH/TBME 1:4 within 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
25% NH3/EtOH/TBME 1:19:80 for 60 min)
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
The fractions containing the title compound
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)CC1=C(C=C(C(=O)OCC)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |